![molecular formula C11H6F6N2O2 B2368051 2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338403-18-2](/img/structure/B2368051.png)
2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one” is a fluorine-containing organic compound . The trifluoromethoxy group in this compound has made it an important target in pharmaceuticals and agrochemicals due to its biological properties .
Synthesis Analysis
The synthesis of trifluoromethyl ethers, such as this compound, can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethoxy group and a trifluoromethyl group attached to a pyrazolone ring . The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
The trifluoromethoxy group in this compound can undergo nucleophilic trifluoromethoxylation reactions . This involves the use of a trifluoromethoxylation reagent, such as (E)-O-trifluoromethyl-benzaldoximes (TFBO), under mild reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethoxy group . This group’s electron-withdrawing effects and high lipophilicity contribute to the compound’s properties .Scientific Research Applications
Multicomponent Synthesis and Functional Group Tolerance
2-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is involved in an efficient one-pot multicomponent synthesis of trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one derivatives. The process exhibits good yields and tolerance for various functional groups. This compound acts in conjunction with aromatic aldehyde and cyclohexane-1,3-dione in the presence of 4-toluenesulfonic acid, which serves both as a catalyst and a dehydrating agent (Wang et al., 2015).
Synthesis of Highly Substituted 1H-Indazoles
In the field of synthetic organic chemistry, this compound is used in the synthesis of highly substituted 1H-indazoles. A reaction involving 2-aryl-5-phenyl-2, 4-dihydro-3H-pyrazol-3-ones with acetone yields various derivatives, providing a new route for creating these compounds (Matsugo et al., 1984).
Multicomponent Reaction for Chromeno[2,3-b]pyridine Derivatives
The compound is also central to a multicomponent reaction for creating chromeno[2,3-b]pyridine derivatives. This synthesis involves salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, leading to the formation of new compounds with potential biological and medicinal properties (Ryzhkova et al., 2023).
Biological Activities and Antibacterial Activity
This compound and its analogues exhibit various biological activities. For instance, 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole and its analogues synthesized from substituted aromaticaldehyde, tosylhydrazine, and 2-bromo-3,3,3-trifluoro prop-1-ene have been evaluated for their antibacterial activity against both gram-positive and gram-negative bacterial strains (Leelakumar et al., 2022).
Synthesis of Trifluoromethylazoles
The compound is instrumental in synthesizing a series of trifluoromethylazoles, demonstrating its versatility in organic chemistry. The synthesis involves various reactions, including trifluoroacetylation and treatment with hydrazine, leading to compounds with potential uses in measuring pH in biological media by 19F NMR spectroscopy (Jones et al., 1996).
Environmental Considerations
In a broader context, the compound's role in green chemistry is highlighted by its use in the synthesis of environmentally friendly products. For example, the use of cellulose sulfuric acid as a biopolymer-based solid acid catalyst in reactions involving this compound underscores the drive towards eco-friendly and sustainable chemical processes (Mosaddegh et al., 2010).
Future Directions
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2O2/c12-10(13,14)8-5-9(20)19(18-8)6-1-3-7(4-2-6)21-11(15,16)17/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONIMLSRRIDTAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2367968.png)
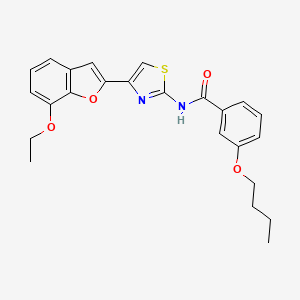
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2367971.png)
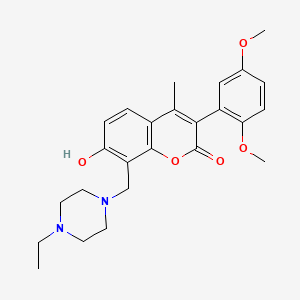
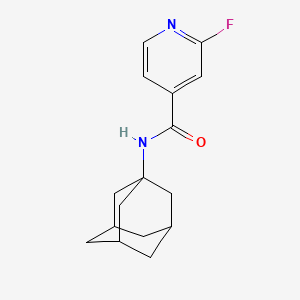
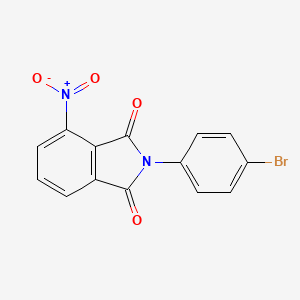
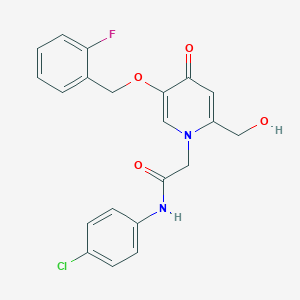
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2367980.png)
![N-[4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2367981.png)
![N-ethyl-4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2367984.png)
![5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2367985.png)
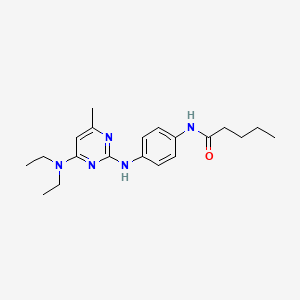

![N-Methyl-N-[2-oxo-2-[4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2367991.png)
